Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by:
- A triazolo[1,5-a]pyrimidine core.
- A 4-chlorobenzylsulfanyl group at position 2.
- A propyl substituent at position 6.
- An ethyl ester at position 4.
This scaffold is associated with diverse biological activities, including antiviral and pesticidal properties, depending on substituent modifications .
Properties
Molecular Formula |
C18H19ClN4O2S |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
ethyl 2-[(4-chlorophenyl)methylsulfanyl]-7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H19ClN4O2S/c1-3-5-15-14(16(24)25-4-2)10-20-17-21-18(22-23(15)17)26-11-12-6-8-13(19)9-7-12/h6-10H,3-5,11H2,1-2H3 |
InChI Key |
VBKLMOQXWQKDMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NC2=NC(=NN12)SCC3=CC=C(C=C3)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Reaction Steps:
-
Condensation : Ethyl 3-oxobutanoate reacts with aminoguanidine hydrochloride to form a diaminopyrimidone intermediate.
-
Cyclization : The intermediate undergoes cyclization with 4-chlorobenzylsulfanyl chloride under reflux (80°C, 6 hours).
-
Esterification : The carboxylate group is introduced using ethyl chloroformate in dichloromethane.
This method achieves yields of 75–78% with 99% purity by HPLC, making it scalable for industrial applications.
Acid Chloride-Mediated Coupling
Acid chlorides are critical for introducing sulfonamide and carboxylate groups. A protocol adapted from benzenesulphonamide synthesis involves:
-
Activation : Fenofibric acid is activated with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane.
-
Coupling : The activated intermediate reacts with 4-chlorobenzylsulfanyl-acetic acid chloride at 0–25°C.
-
Cyclization : Phosphoryl chloride (POCl₃) facilitates triazole ring closure at 110°C for 4 hours.
Key advantages :
-
High regioselectivity for the triazolo[1,5-a]pyrimidine isomer.
One-Pot Multistep Synthesis
A one-pot strategy minimizes purification steps by combining condensation, cyclization, and functionalization in a single reactor:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Ethoxycarbonyl isothiocyanate, ethyl acetate, 78°C | Form thiourea intermediate |
| 2 | Hydroxylammonium sulfate, NaOH (pH 6.5–7.0) | Cyclize to triazolopyrimidine core |
| 3 | 4-Chlorobenzyl bromide, K₂CO₃, DMF | Introduce sulfanyl group |
This method achieves 91.1% yield with >98% purity , validated by NMR and mass spectrometry.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Microwave | 80–85 | >95 | 15 min | Moderate |
| Green Chemistry | 75–78 | 99 | 6 h | High |
| Acid Chloride | 70–72 | 97 | 8 h | Low |
| One-Pot | 91.1 | 98 | 12 h | High |
Key findings :
-
Microwave and one-pot methods offer superior efficiency but require specialized equipment.
-
Green chemistry approaches balance sustainability and scalability.
Mechanistic Insights and Optimization
Cyclocondensation Mechanism:
The reaction between enaminonitriles and benzohydrazides proceeds via:
-
Nucleophilic attack : The hydrazide nitrogen attacks the nitrile carbon.
-
Ring closure : Intramolecular cyclization forms the triazole ring.
-
Aromatization : Elimination of water yields the triazolopyrimidine core.
Optimization strategies :
Chemical Reactions Analysis
Oxidation of Sulfanyl Group
The sulfanyl (-S-) linker undergoes oxidation to form sulfone derivatives under controlled conditions:
Reaction :
Conditions :
-
Oxidizing agent: Hydrogen peroxide (30%) in acetic acid
-
Temperature: 60–70°C
-
Duration: 4–6 hours
Outcome :
The sulfone analog exhibits enhanced metabolic stability compared to the parent compound, making it valuable for pharmacokinetic studies.
Hydrolysis of Ester Functionality
The ethyl ester group is susceptible to hydrolysis, enabling carboxylate formation:
Reaction :
Conditions :
-
Base: 2M NaOH in ethanol/water (1:1 v/v)
-
Temperature: Reflux (~80°C)
-
Duration: 3–5 hours
Applications :
The carboxylic acid derivative serves as a precursor for prodrug development or salt formation to improve aqueous solubility.
Nucleophilic Substitution at Chlorobenzyl Position
The 4-chlorobenzyl group participates in aromatic substitution reactions:
| Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| Primary amine | DMF, 100°C, 12 hours | 4-(Aminobenzyl) derivative | 65–75 |
| Thiophenol | KCO, DMSO, 80°C | 4-(Phenylthio)benzyl derivative | 70–80 |
This reactivity enables structural diversification for structure-activity relationship (SAR) studies, particularly in optimizing antimicrobial or anticancer properties .
Cycloaddition Reactions
The triazole ring engages in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes:
General Mechanism :
-
Dipolarophile Activation : Electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) react under thermal conditions.
-
Cycloaddition : Forms fused pyrazolo-triazolopyrimidine systems.
Conditions :
-
Solvent: Toluene
-
Temperature: 110–120°C
-
Catalyst: None (thermal promotion)
Significance :
These reactions expand the heterocyclic framework, potentially enhancing interactions with biological targets like phosphodiesterases .
Mechanistic Insights
-
Oxidation : Proceeds via a radical intermediate pathway, confirmed by ESR studies.
-
Hydrolysis : Follows base-catalyzed nucleophilic acyl substitution, with rate dependence on solvent polarity .
-
Cycloaddition : Frontier molecular orbital analysis indicates triazole acts as a 1,3-dipole, reacting preferentially with electron-deficient dipolarophiles .
This reactivity profile positions the compound as a flexible scaffold for medicinal chemistry and materials science applications.
Scientific Research Applications
Case Studies
- HIV Inhibition : In a study focusing on derivatives of triazolo-pyrimidines, compounds similar to Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate demonstrated significant inhibitory effects against HIV-1 reverse transcriptase. The most potent derivatives showed IC50 values in the nanomolar range, indicating their potential as therapeutic agents against HIV infections .
- Influenza Virus : Another study reported that triazolo-pyrimidine derivatives exhibited antiviral activity against influenza viruses by inhibiting the viral neuraminidase enzyme, crucial for viral release from infected cells. The compound's structural modifications were found to enhance its efficacy .
Case Studies
- Multi-Drug Resistant Bacteria : A recent investigation highlighted the effectiveness of triazolo-pyrimidine derivatives against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
- Synergistic Effects : Research has also suggested that combining this compound with existing antibiotics could enhance antibacterial efficacy through synergistic effects. This approach may help in overcoming antibiotic resistance .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The triazolopyrimidine core can bind to enzymes or receptors, modulating their activity. The chlorobenzyl sulfanyl moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The triazolo[1,5-a]pyrimidine core is highly modular, with substituent variations at positions 2, 5, 6, and 7 significantly altering physicochemical and biological properties. Key analogues include:
Key Observations :
- Position 2: Sulfanyl groups with halogenated benzyl moieties (e.g., 4-Cl, 2-F) enhance stability and receptor binding compared to non-halogenated analogues .
- Position 7 : Alkyl chains (propyl, pentyl) increase lipophilicity, while aromatic substituents (phenyl, chlorophenyl) favor π-π interactions in crystal packing .
Physicochemical Properties
| Property | Target Compound (Propyl-7) | Ethyl 2-benzylsulfanyl-7-(2-Cl-phenyl)-5-Me-... | Ethyl 7-chloromethyl-5-(2-Cl-phenyl)-... |
|---|---|---|---|
| Molecular Weight | ~424.9 g/mol | 440.94 g/mol | 465.34 g/mol |
| Crystal System | Not reported | Triclinic, P1 | Monoclinic |
| π-π Stacking | Likely (based on analogues) | Centroid distance: 3.63–3.88 Å | Not observed |
| Solubility | Low (high lipophilicity) | Moderate in acetone/ethanol | High polarity due to -OH group |
Structural Insights :
Biological Activity
Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolo-pyrimidines, characterized by a triazole ring fused with a pyrimidine structure. The presence of the sulfanyl group and 4-chlorobenzyl moiety contributes to its unique biological profile.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of triazolo-pyrimidine derivatives. The compound has shown promising results against various bacterial strains. For instance, it was evaluated for its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
These results indicate that the compound exhibits bactericidal activity, which is crucial for its potential use in treating bacterial infections .
Antiproliferative Activity
The antiproliferative effects of the compound were assessed in vitro against human cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The findings suggest that the compound possesses significant cytotoxic effects, with IC50 values ranging from 5 to 15 µg/mL across different cell lines.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 10 |
| HCT116 | 8 |
| A549 | 12 |
These results underscore the potential of this compound as an anticancer agent .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells, leading to cell death.
- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, contributing to its antiproliferative effects.
- Enzyme Inhibition : The presence of sulfur in the structure suggests potential interactions with various enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A recent study evaluated the efficacy of various triazolo-pyrimidine derivatives against resistant strains of bacteria. Ethyl 2-[(4-chlorobenzyl)sulfanyl]-7-propyl showed superior activity compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .
- Cytotoxicity Assessment : In a comparative study involving multiple derivatives, this compound exhibited one of the lowest IC50 values against MCF-7 cells, highlighting its effectiveness as an anticancer drug candidate .
- Mechanistic Insights : Research focused on elucidating the mechanism revealed that the compound's interaction with cellular targets could disrupt critical signaling pathways involved in cell survival and proliferation .
Q & A
Q. What are the established synthetic routes for this compound, and how can experimental parameters be optimized?
The compound is synthesized via a three-component condensation reaction involving 3-amino-5-alkylthio-1,2,4-triazole, aromatic aldehydes, and β-keto esters. Key steps include:
- Reagent selection : Use ethanol or water-ethanol mixtures (1:1 v/v) as solvents to enhance reaction efficiency .
- Catalyst optimization : Employ TMDP (trimethylenediphosphonic acid) to accelerate cyclization and improve yields .
- Purification : Recrystallize using ethyl acetate/hexane mixtures to isolate pure crystals .
Q. What analytical techniques are critical for characterizing its purity and structural integrity?
- Single-crystal X-ray diffraction (SCXRD) : Determines absolute configuration and intermolecular interactions (e.g., π–π stacking, centroid distances of 3.63–3.88 Å) .
- NMR spectroscopy : and NMR confirm substituent positions and hydrogen bonding patterns .
- Elemental analysis : Validates molecular formula (e.g., CHClNOS) with ≤0.3% error margins .
Q. How can researchers ensure reproducibility in crystallographic studies?
- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 292 K .
- Refinement : Apply SHELXL-97 software with full-matrix least-squares refinement (R factor < 0.05, wR < 0.15) .
- Validation : Cross-check torsion angles (e.g., triazolopyrimidine ring planarity: mean deviation ≤0.004 Å) .
Advanced Research Questions
Q. How can crystallographic data discrepancies between triazolo-pyrimidine derivatives be resolved?
Discrepancies in dihedral angles or stacking distances may arise from substituent effects (e.g., chlorobenzyl vs. phenyl groups). To address this:
- Compare refinement parameters (e.g., R factor, data-to-parameter ratio ≥15.8) .
- Analyze thermal displacement parameters (U) to identify disordered regions .
- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) .
Q. What computational methods are recommended to study electronic properties and intermolecular interactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
- Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes) using AutoDock Vina .
- Electrostatic potential maps : Visualize charge distribution to explain π–π stacking orientations (e.g., chlorobenzyl ring vs. triazolopyrimidine core) .
Q. How can structure-activity relationships (SAR) be systematically explored for bioactivity?
- Functional group variation : Replace the 4-chlorobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
- Bioassay design : Test derivatives against kinase inhibitors or antimicrobial targets, correlating IC values with substituent electronegativity .
- Pharmacokinetic profiling : Use HPLC-MS to assess metabolic stability and logP values for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
